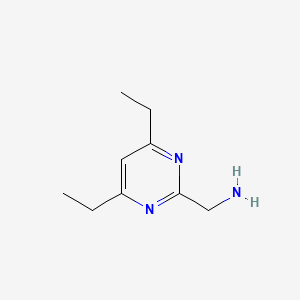

(4,6-Diethylpyrimidin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

(4,6-diethylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C9H15N3/c1-3-7-5-8(4-2)12-9(6-10)11-7/h5H,3-4,6,10H2,1-2H3 |

InChI Key |

GGZIJHVFYPHQDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)CN)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diethylpyrimidin 2 Yl Methanamine and Its Analogues

Direct Synthetic Routes to 2-Aminomethyl Pyrimidines

Direct methods for the synthesis of 2-aminomethyl pyrimidines often involve the transformation of a pre-formed pyrimidine (B1678525) ring bearing a suitable functional group at the 2-position. These routes are advantageous for their convergency and efficiency.

Reductive Amination Strategies for Pyrimidine Carbaldehydes

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.com In the context of pyrimidine synthesis, this strategy involves the reaction of a pyrimidine-2-carbaldehyde with an amine in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The selection of the reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present in the molecule. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The general scheme for this process is depicted below:

A general representation of the reductive amination of pyrimidine-2-carbaldehyde to yield a 2-aminomethyl pyrimidine derivative.

A general representation of the reductive amination of pyrimidine-2-carbaldehyde to yield a 2-aminomethyl pyrimidine derivative.This method offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the amino group by varying the amine component used in the reaction.

Reduction of Nitrile Precursors to Aminomethyl Groups

Another key strategy for the synthesis of 2-aminomethyl pyrimidines is the reduction of a pyrimidine-2-carbonitrile. The cyano group serves as a versatile precursor to the aminomethyl functionality. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net

The reduction of pyrimidine-5-carboxylates and carboxamides with LiAlH₄ has been shown to sometimes lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidine (B8664642) derivatives. researchgate.net However, careful control of reaction conditions can favor the reduction of the nitrile group to the desired primary amine. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, provides a milder alternative and can be more chemoselective.

The synthesis of the required pyrimidine-2-carbonitrile precursors can be accomplished through various methods, including the Sandmeyer reaction of a 2-aminopyrimidine (B69317) or by nucleophilic substitution of a 2-halopyrimidine with a cyanide salt. The presence of electron-withdrawing groups on the pyrimidine ring can facilitate the reduction process. researchgate.net

Condensation Reactions Involving Guanidine (B92328) Derivatives and Dicarbonyl Compounds

The Pinner synthesis and related cyclocondensation reactions represent a fundamental and widely utilized approach for the construction of the pyrimidine ring itself. mdpi.comslideshare.net This methodology involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine, such as guanidine. mdpi.combu.edu.eg This approach is particularly useful for accessing a wide array of substituted pyrimidines by varying the nature of both the dicarbonyl component and the guanidine derivative.

For the synthesis of (4,6-diethylpyrimidin-2-yl)methanamine, a suitable 1,3-dicarbonyl precursor would be 3,5-heptanedione (B1630319). The reaction with a guanidine derivative that already contains the protected aminomethyl group at the 2-position would directly lead to the target scaffold. Alternatively, a guanidine carrying a group that can be subsequently converted to the aminomethyl function can be employed.

The reaction is often catalyzed by either acid or base and can be influenced by factors such as solvent and temperature. slideshare.net Modified Pinner reactions, utilizing β-keto esters or α,β-unsaturated ketones, have further expanded the scope of this versatile synthetic tool. mdpi.com A three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines has also been reported for the efficient assembly of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov

Aminomethylation of Pyrimidine Halides and Related Electrophiles

Direct aminomethylation of the pyrimidine ring can be a challenging transformation due to the electron-deficient nature of the heterocycle. However, functionalization at the 2-position can be achieved through nucleophilic aromatic substitution (SNAr) reactions on 2-halopyrimidines. While direct reaction with aminomethyl anions is not typical, a stepwise approach can be effective.

This often involves the introduction of a carbon-based nucleophile that can be later converted to an aminomethyl group. For instance, a 2-halopyrimidine can be reacted with a protected aminomethyl organometallic reagent. Alternatively, a 2-halopyrimidine can undergo a transition metal-catalyzed cross-coupling reaction with a suitable aminomethyl-containing coupling partner.

The reactivity of the pyrimidine halide is influenced by the nature of the halogen (I > Br > Cl > F) and the presence of other substituents on the ring. The use of palladium catalysts with specialized phosphine (B1218219) ligands has proven effective for the amination of various halo-substituted heterocycles. nih.gov

Preparation of Substituted Pyrimidine Intermediates for Downstream Amination

In many synthetic sequences, the preparation of a suitably substituted pyrimidine intermediate is a crucial first step. These intermediates can then be elaborated in subsequent steps to introduce the desired aminomethyl functionality.

Synthesis of 4,6-Dialkyl-2-halopyrimidines

The synthesis of 4,6-dialkyl-2-halopyrimidines is a common starting point for the preparation of various 2-substituted pyrimidine derivatives. These compounds are typically prepared via the condensation of a 1,3-dialkyl-1,3-diketone with a urea (B33335) or thiourea (B124793) derivative, followed by halogenation.

For example, the condensation of 3,5-heptanedione with urea would yield 4,6-diethyl-1,2,3,4-tetrahydropyrimidine-2-one. Subsequent treatment with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) would then afford the corresponding 2-chloro- or 2-bromo-4,6-diethylpyrimidine.

These 2-halopyrimidines are versatile intermediates that can undergo a wide range of nucleophilic substitution reactions at the 2-position, making them valuable precursors for the synthesis of compounds like this compound.

Preparation of 4,6-Disubstituted Pyrimidine Cores

The foundational step in synthesizing the target compound and its analogues is the creation of the 4,6-disubstituted pyrimidine ring. The most prevalent and versatile method for this is the principal synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine, guanidine, or urea. nih.gov

For the synthesis of a 4,6-diethylpyrimidine (B13847352) core, the required β-dicarbonyl precursor is 3,5-heptanedione. This diketone serves as the three-carbon (C-C-C) fragment that forms the backbone of the pyrimidine ring between the two nitrogen atoms. The choice of the N-C-N reagent determines the initial substituent at the 2-position of the pyrimidine ring.

The general reaction is outlined below:

Scheme 1: General cyclocondensation reaction for the formation of a 4,6-disubstituted pyrimidine core.

Commonly used N-C-N building blocks and the resulting 2-substituent are summarized in the following table.

| N-C-N Reagent | Resulting 2-Substituent | Notes |

| Guanidine | -NH₂ (Amino) | A common starting point for 2-aminopyrimidines. nih.gov |

| Urea | =O (Oxo/Hydroxy) | Forms a pyrimidin-2-one derivative. |

| Formamidine | -H (Hydrogen) | Directly installs a hydrogen atom at the 2-position. |

| Acetamidine | -CH₃ (Methyl) | Installs a methyl group, which can be a precursor for further functionalization. |

The reaction is typically carried out in a polar solvent, such as ethanol, and is often facilitated by a base or acid catalyst to promote the condensation and subsequent cyclization/dehydration steps. nih.gov This approach allows for the efficient construction of a wide variety of 4,6-disubstituted pyrimidine cores by simply varying the β-dicarbonyl compound.

Multi-Step Synthetic Pathways

The synthesis of more complex pyrimidine derivatives, including this compound, requires multi-step pathways that build upon the initial core structure. These pathways can be broadly categorized into those that construct the ring with key functionalities in place and those that modify a pre-formed pyrimidine ring.

Construction via Cyclization Reactions

This strategy focuses on the formation of the pyrimidine ring itself through cyclization, as introduced in the previous section. The reaction between a 1,3-dicarbonyl compound and an amidine or guanidine derivative is a powerful tool for creating polysubstituted pyrimidines. nih.govnih.gov The mechanism proceeds through an initial nucleophilic attack of the N-C-N reagent on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

For instance, reacting 3,5-heptanedione with guanidine hydrochloride in the presence of a base like sodium ethoxide would yield 4,6-diethylpyrimidin-2-amine. This 2-aminopyrimidine serves as a key intermediate. The amino group can be a handle for further modifications, or it can be removed or replaced in subsequent synthetic steps to allow for the introduction of other functionalities.

Recent advancements in this area include the use of various catalysts to improve efficiency and reaction conditions. Copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines have emerged as a powerful alternative for constructing pyrimidine rings. google.com Furthermore, microwave-assisted synthesis has been shown to accelerate these cyclization reactions, often leading to higher yields and shorter reaction times.

Strategies Involving Organometallic Cross-Coupling for Ring Functionalization

An alternative and highly versatile strategy involves the functionalization of a pre-formed pyrimidine ring using organometallic cross-coupling reactions. This approach typically starts with a halogenated pyrimidine, such as 2-chloro-4,6-diethylpyrimidine (B1457699). The halogen atom, most commonly chlorine or bromine, serves as a reactive handle for introducing a wide array of substituents via transition-metal catalysis, particularly with palladium catalysts. rsc.org

To obtain the necessary 2-chloro-4,6-diethylpyrimidine intermediate, one could potentially synthesize 4,6-diethylpyrimidin-2-one (from 3,5-heptanedione and urea) and then treat it with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once the 2-halopyrimidine is obtained, several cross-coupling reactions can be employed:

Suzuki Coupling: This reaction couples the halopyrimidine with an organoboron reagent (boronic acid or ester). It is highly effective for forming new carbon-carbon bonds. For example, coupling with an appropriate boronic ester could introduce a protected aminomethyl group or a precursor functional group. Studies on dichloropyrimidines have shown that the C4-position is generally more reactive than the C2-position in Suzuki couplings, a factor that must be considered in synthetic design. researchgate.netmdpi.com

Negishi Coupling: This involves the reaction of the halopyrimidine with an organozinc reagent, also for C-C bond formation. It offers a practical alternative for synthesizing functionalized pyrimidines. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the direct coupling of an amine with the 2-chloropyrimidine. nih.gov This could be used to directly install an amino group or a substituted amine at the 2-position. The choice of phosphine ligand is often crucial for achieving high yields in these transformations. researchgate.net

A plausible route to this compound using this strategy could involve a Sonogashira coupling to introduce an ethynyl (B1212043) group, followed by hydration and reductive amination, or the introduction of a cyano group via a Rosenmund-von Braun reaction or palladium-catalyzed cyanation, which is then reduced to the aminomethyl group.

The table below summarizes key organometallic cross-coupling reactions applicable to pyrimidine functionalization.

| Coupling Reaction | Reagents | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C |

| Negishi Coupling | Organozinc halide | Pd(PPh₃)₄ or CoCl₂ | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C-N |

These organometallic strategies provide a modular and flexible approach, allowing for late-stage functionalization and the generation of a diverse library of analogues from a common halogenated pyrimidine intermediate.

Reaction Chemistry and Derivatization of 4,6 Diethylpyrimidin 2 Yl Methanamine

Reactivity of the Primary Amine Group

The exocyclic primary aminomethyl group (-CH₂NH₂) is the most reactive site of the molecule for many transformations. Its aliphatic nature, separated from the pyrimidine (B1678525) ring by a methylene (B1212753) bridge, allows it to exhibit reactivity typical of a primary alkylamine, acting as a potent nucleophile in a variety of reactions.

Acylation and Amidation Reactions

The primary amine of (4,6-Diethylpyrimidin-2-yl)methanamine readily undergoes nucleophilic acyl substitution with a range of acylating agents to form stable amide derivatives. This reaction is fundamental for introducing diverse functional groups and building more complex molecular architectures. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of an acid chloride, anhydride, or ester, leading to the formation of a new carbon-nitrogen bond. youtube.com

The general reaction proceeds as follows: this compound + R-CO-L → N-((4,6-Diethylpyrimidin-2-yl)methyl)acetamide (where L is a leaving group, e.g., Cl, OCOR).

To facilitate the reaction, particularly with less reactive acylating agents like carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed. researchgate.netmdpi.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Reactivity of the Pyrimidine Ring

Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine C-2, C-4, and C-6 Positions

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly lowers the electron density of the ring carbons, making them susceptible to attack by nucleophiles. wikipedia.orgslideshare.net Consequently, nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core, particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present. wikipedia.org

In the parent compound, this compound, the substituents (methanamine and ethyl groups) are not effective leaving groups. Therefore, the molecule itself is generally inert to SNAr. However, derivatives of this compound featuring good leaving groups, such as halogens (Cl, Br) or sulfonyl groups (-SO₂R), at these positions would be highly reactive. The reactivity of such hypothetical derivatives is governed by the stability of the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The relative reactivity of the positions to nucleophilic attack is generally C-4/C-6 > C-2. The positions ortho and para to the ring nitrogens (C-2, C-4, C-6) are the most activated. While all three positions are electron-deficient, the C-4 and C-6 positions are often more readily substituted than the C-2 position. However, the reactivity can be significantly modulated by the nature of the leaving group. For instance, sulfonyl groups are exceptionally effective leaving groups in this context, rendering 2-sulfonylpyrimidines highly reactive, whereas corresponding 2-halo or 2-amino pyrimidines are substantially less reactive or entirely unreactive under similar conditions. acs.org

| Position | Leaving Group (LG) | Relative Reactivity | Rationale |

| C-4 / C-6 | -Cl, -Br, -I | High | Highly activated position due to proximity to both ring nitrogens. Favorable for Meisenheimer complex stabilization. |

| C-2 | -Cl, -Br, -I | Moderate | Activated position, but generally less reactive than C-4/C-6 unless other activating groups are present. |

| C-2 | -SO₂CH₃ | Very High | The strong electron-withdrawing nature of the sulfonyl group makes the C-2 position extremely electrophilic and stabilizes the intermediate. acs.org |

| C-5 | -Cl, -Br, -I | Very Low | This position is not significantly activated by the ring nitrogens and is thus resistant to nucleophilic attack. wikipedia.org |

Functionalization of Ethyl Substituents

The ethyl groups at the C-4 and C-6 positions are not mere aliphatic spectators. The electron-withdrawing character of the pyrimidine ring increases the acidity of the α-protons (the -CH₂- protons) of the ethyl groups. rsc.org This allows for deprotonation by a strong base (e.g., sodium amide, lithium diisopropylamide) to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then be engaged in a variety of carbon-carbon bond-forming reactions.

A prominent example of this reactivity is the aldol (B89426) condensation. The generated carbanion can react with aromatic or aliphatic aldehydes to form β-hydroxyalkyl pyrimidines, which can be subsequently dehydrated to yield styryl or alkenyl derivatives. rsc.org This approach is a key strategy for the synthesis of conjugated pyrimidine systems and polymers. rsc.org

Furthermore, the alkyl side chains can be susceptible to oxidation. Depending on the reaction conditions and oxidizing agents (e.g., KMnO₄), the ethyl groups could potentially be oxidized to form acetylpyrimidines or, under more vigorous conditions, pyrimidine-4,6-dicarboxylic acid. researchgate.net

| Reaction Type | Reagents | Product Type | Description |

| Deprotonation | 1. Strong Base (e.g., LDA) | Pyrimidine-stabilized carbanion | Formation of a nucleophilic center at the α-carbon of the ethyl group. |

| Alkylation | 1. Strong Base2. Alkyl Halide (R-X) | 4,6-Di(sec-alkyl)pyrimidine | The carbanion displaces a halide to form a new C-C bond. |

| Aldol Condensation | 1. Strong Base2. Aldehyde (R-CHO) | β-Hydroxyalkyl pyrimidine | Nucleophilic addition of the carbanion to an aldehyde carbonyl. rsc.org |

| Oxidation | KMnO₄ or other oxidants | Acetylpyrimidine or Pyrimidine Carboxylic Acid | Oxidation of the alkyl side chain to a carbonyl or carboxyl group. researchgate.net |

Derivatization for Advanced Chemical Structures

The functional handles of this compound—the primary amine, the activated ethyl groups, and the pyrimidine ring itself—serve as versatile platforms for the construction of more complex molecular architectures, including conjugates, polymers, novel heterocycles, and supramolecular assemblies.

Synthesis of Conjugates and Polymeric Precursors

The primary amine of the methanamine group is a potent nucleophile, making it an ideal site for conjugation to other molecules. Standard organic reactions can be employed to link the pyrimidine motif to biomolecules, synthetic polymers, or other functional units. For example, reaction with activated carboxylic acids (e.g., acid chlorides, NHS esters) or isocyanates leads to the formation of stable amide or urea (B33335) linkages, respectively.

This compound can also serve as a monomer or a precursor to monomers for polymerization.

Polycondensation: As a diamine equivalent (considering the two ring nitrogens and the exocyclic amine), it could potentially be used in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides, although the reactivity of the ring nitrogens is low. A more direct approach involves polycondensation reactions utilizing the primary amine.

Aldol Polymerization: Leveraging the reactivity of the ethyl groups, aldol condensation polymerization with aromatic dialdehydes can produce novel conjugated polymers. rsc.org In such a synthesis, the acidic protons of the ethyl groups are removed, and the resulting carbanions react with the dialdehyde (B1249045) in a repetitive fashion to build the polymer chain. This method has been successfully used with 4,6-dimethylpyrimidines to create semiconducting polymers. rsc.org

| Reaction Type | Functional Group Involved | Reagents | Resulting Linkage/Structure |

| Acylation | Methanamine (-CH₂NH₂) | R-COCl, EDCI/R-COOH | Amide (-NH-CO-R) |

| Sulfonylation | Methanamine (-CH₂NH₂) | R-SO₂Cl | Sulfonamide (-NH-SO₂-R) |

| Urea Formation | Methanamine (-CH₂NH₂) | R-NCO | Urea (-NH-CO-NH-R) |

| Aldol Polymerization | Ethyl Groups (-CH₂CH₃) | Aromatic Dialdehyde, Base | Conjugated polymer with vinylene linkages rsc.org |

Exploration of Novel Heterocyclic Rings incorporating the Methanamine Moiety

The this compound unit is an excellent precursor for the synthesis of fused and annulated heterocyclic systems. The primary amine, in conjunction with one of the adjacent ring nitrogens, can participate in cyclocondensation reactions with bifunctional electrophiles to construct new rings.

For instance, reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents can lead to the formation of a new, fused pyrimidine ring, resulting in a pyridopyrimidine scaffold. Similarly, reaction with α-haloketones can proceed via initial N-alkylation of the primary amine followed by intramolecular cyclization and aromatization to yield imidazo[1,2-a]pyrimidine (B1208166) derivatives. Such synthetic strategies are fundamental in medicinal chemistry for generating molecular diversity. mdpi.comasianpubs.org

| Reagent Class | Example Reagent | Resulting Heterocyclic System |

| 1,3-Dicarbonyl | Acetylacetone | Substituted Pyrido[1,2-a]pyrimidine |

| α-Haloketone | Phenacyl bromide | Substituted Imidazo[1,2-a]pyrimidine |

| β-Ketoester | Ethyl acetoacetate | Pyrido[1,2-a]pyrimidin-one |

| Dithiocarbamate derivative | CS₂, Alkyl Halide | Fused Thiazolopyrimidine derivative |

Formation of Macrocyclic or Supramolecular Assemblies

The structural features of this compound make it a promising candidate for building higher-order structures like macrocycles and supramolecular assemblies.

Supramolecular Assemblies: The molecule possesses key elements for non-covalent interactions. The NH₂ group is a hydrogen bond donor, while the two pyrimidine ring nitrogens are hydrogen bond acceptors. This donor-acceptor pattern can facilitate self-assembly into well-defined structures, such as one-dimensional chains or two-dimensional networks, through intermolecular hydrogen bonding. nih.gov Furthermore, the aromatic pyrimidine ring can participate in π–π stacking interactions, which would further stabilize such assemblies. nih.gov The ring nitrogens can also coordinate with various metal ions, offering a route to metal-organic frameworks or coordination polymers. rsc.org

Macrocyclic Structures: The compound can be incorporated into macrocyclic frameworks. A common strategy involves a modular synthesis where the methanamine is first derivatized, for example, by reacting it with a molecule containing both a carboxylic acid and a leaving group. A subsequent intramolecular reaction, such as an amide bond formation or an SNAr reaction, closes the ring to form the macrocycle. nih.govnih.gov This approach has been successfully employed to synthesize macrocyclic aminopyrimidines as potent enzyme inhibitors. nih.govnih.gov

| Assembly Type | Key Interactions / Strategy | Potential Structure |

| Supramolecular | Hydrogen Bonding (NH₂···Nring), π–π stacking | 1D chains, 2D sheets, dimers nih.gov |

| Coordination Polymer | Metal ion coordination to ring nitrogens | Metal-organic assemblies rsc.org |

| Covalent Macrocycle | Intramolecular cyclization (e.g., amidation, SNAr) | Fused macrocyclic aminopyrimidine nih.govnih.gov |

Theoretical and Computational Investigations of 4,6 Diethylpyrimidin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of (4,6-Diethylpyrimidin-2-yl)methanamine at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT studies are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular structures. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p), are used to determine the optimized ground state geometry. These calculations can predict key structural parameters.

Theoretical calculations on related pyrimidine (B1678525) derivatives have shown that the pyrimidine ring generally adopts a planar conformation. jchemrev.com The ethyl and methanamine substituents, however, introduce conformational flexibility. The rotational barriers around the C-C bonds of the ethyl groups and the C-C bond connecting the methanamine group to the pyrimidine ring are of particular interest. Different stable conformers can exist, and their relative energies can be calculated to identify the most stable arrangement in the gaseous phase.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C6-C5 | 1.40 |

| C5-C4 | 1.40 |

| C4-N3 | 1.33 |

| N3-C2 | 1.34 |

| C2-C(methanamine) | 1.51 |

| C4-C(ethyl) | 1.52 |

| C6-C(ethyl) | 1.52 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 127.0 |

| C2-N3-C4 | 116.5 |

| N3-C4-C5 | 122.0 |

| C4-C5-C6 | 116.0 |

| C5-C6-N1 | 122.0 |

| C6-N1-C2 | 116.5 |

Note: The data in this table is illustrative and based on typical values for similar pyrimidine derivatives.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the nitrogen atom of the methanamine group, reflecting the regions of highest electron density. Conversely, the LUMO is likely distributed over the pyrimidine ring, indicating the sites susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and intended for illustrative purposes.

Conceptual DFT for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. These descriptors help in predicting the reactive behavior of molecules.

Key conceptual DFT parameters include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These parameters are calculated using the energies of the HOMO and LUMO. Studies on various pyrimidine derivatives have utilized these descriptors to rationalize their observed reactivity. jchemrev.com

Table 3: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.85 eV |

| Global Softness (S) | 1/(2η) | 0.175 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.34 eV |

Note: The data presented is for illustrative purposes, based on general principles of conceptual DFT.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time.

Conformational Analysis

Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds, such as those of the ethyl and methanamine substituents. The results of such an analysis can reveal the preferred three-dimensional structures of the molecule, which can have a significant impact on its biological activity and physical properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule and its interactions with surrounding molecules, such as solvent or a biological receptor. rsc.org An MD simulation of this compound in a solvent, like water, can reveal information about its solvation shell and the specific intermolecular interactions, such as hydrogen bonds, that are formed. rsc.org

These simulations can also be used to study the binding of this compound to a target protein, providing insights into the binding mode and the key residues involved in the interaction. rsc.org Such studies are crucial in the context of drug design and understanding the mechanism of action of bioactive molecules. rsc.org

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools to predict the feasibility and intricate mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify stable molecules, intermediates, and the transition states that connect them, providing a detailed roadmap of a reaction pathway.

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Methods like Density Functional Theory (DFT) are commonly employed to locate and characterize these transient structures.

For a molecule like this compound, a key transformation of interest could be its synthesis via the condensation of an appropriate amidine with a β-dicarbonyl compound, followed by further functionalization. Computational models, such as those used in Gaussian or other quantum chemistry software packages, can calculate the energy of the transition state for the cyclization step. science.org.ge The activation energy (ΔE‡) is a critical parameter derived from these calculations.

Illustrative Data for a Hypothetical Transformation:

| Reaction Step | Method/Basis Set | Solvent Model | Calculated ΔE‡ (kcal/mol) |

| Pyrimidine ring formation | B3LYP/6-311+G(d,p) | PCM (Ethanol) | 22.5 |

| N-alkylation of pyrimidine | M06-2X/def2-TZVP | SMD (DMF) | 18.2 |

| C-C bond formation (side chain) | ωB97X-D/cc-pVTZ | IEFPCM (DCM) | 25.8 |

This table is illustrative and does not represent experimentally verified data.

In syntheses involving molecules with multiple reactive sites, predicting selectivity (chemo-, regio-, and stereo-selectivity) is crucial. Computational models can be invaluable in this regard. For instance, if this compound were to undergo an electrophilic substitution, calculations could predict the most likely site of attack by evaluating the energies of the potential intermediates and transition states for substitution at different positions. nih.gov

The relative energies of the transition states leading to different products can provide a quantitative prediction of the product distribution. This is particularly useful in complex synthetic sequences where experimental optimization can be time-consuming and resource-intensive.

Illustrative Selectivity Prediction for a Hypothetical Reaction:

| Reaction Type: Electrophilic Aromatic Substitution | Predicted Major Product | Predicted Minor Product | Calculated Energy Difference (ΔΔE‡, kcal/mol) |

| Nitration | 5-nitro derivative | N-nitro derivative | 4.1 |

| Bromination | 5-bromo derivative | N-bromo derivative | 3.7 |

This table is illustrative and does not represent experimentally verified data.

In Silico Studies on Molecular Interactions (excluding biological targets/activities)

In silico studies can provide significant insights into the non-covalent interactions of a molecule with its environment. These studies are fundamental to understanding its physical properties and potential applications in materials science and coordination chemistry.

The pyrimidine ring and the aminomethyl group in this compound contain nitrogen atoms with lone pairs of electrons, making them potential sites for coordination with metal ions. Computational methods, particularly DFT, are widely used to study the structure, stability, and electronic properties of such metal complexes. mdpi.comnih.gov

These studies can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), the binding energy of the ligand to the metal, and changes in the electronic structure upon complexation. Parameters such as bond lengths, bond angles, and vibrational frequencies of the complex can be calculated and compared with experimental data if available.

Illustrative Data for Hypothetical Metal Complexes:

| Metal Ion | Coordination Site(s) | Method/Basis Set | Calculated Binding Energy (kcal/mol) |

| Cu(II) | N1 (ring), N (amine) | B3LYP/LANL2DZ | -35.8 |

| Zn(II) | N1 (ring), N3 (ring), N (amine) | PBE0/def2-SVP | -42.1 |

| Pt(II) | N1 (ring), N (amine) | TPSSH/SDD | -55.6 |

This table is illustrative and does not represent experimentally verified data.

The interaction of organic molecules with material surfaces is critical for applications such as catalysis, sensors, and molecular electronics. Computational studies can model the adsorption of this compound onto various surfaces, such as graphene, metallic surfaces (e.g., gold, silver), or metal-organic frameworks (MOFs). bohrium.com

DFT calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the interaction (physisorption vs. chemisorption). These calculations can also reveal how the electronic properties of both the molecule and the surface are modified upon interaction.

Illustrative Data for Hypothetical Surface Interactions:

| Surface Material | Adsorption Site | Method | Calculated Adsorption Energy (eV) |

| Graphene | π-stacking | PBE-D3 | -0.85 |

| Au(111) | N (amine) to Au | vdW-DF2 | -1.23 |

| Ag(111) | N (ring) to Ag | PBE | -0.98 |

This table is illustrative and does not represent experimentally verified data.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the molecular framework of (4,6-Diethylpyrimidin-2-yl)methanamine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom in the molecule. The diethyl substitution pattern on the pyrimidine (B1678525) ring and the presence of a methanamine group at the 2-position create a distinct set of signals.

In the ¹H NMR spectrum, the aromatic proton at the C5 position of the pyrimidine ring is expected to appear as a singlet in the downfield region. The protons of the aminomethyl group (-CH₂NH₂) would also produce a singlet, while the ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Number | Atom Type | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|---|

| 1 | N | - | - | - | - |

| 2 | C | - | - | - | 166.5 |

| 3 | N | - | - | - | - |

| 4 | C | - | - | - | 172.0 |

| 5 | C | 6.85 | s | - | 115.0 |

| 6 | C | - | - | - | 172.0 |

| 7 (CH₂) | C | 4.05 | s | - | 45.8 |

| 8 (NH₂) | N | 1.90 | br s | - | - |

| 9 (CH₂) | C | 2.80 | q | 7.6 | 32.5 |

| 10 (CH₃) | C | 1.30 | t | 7.6 | 12.5 |

| 11 (CH₂) | C | 2.80 | q | 7.6 | 32.5 |

Note: Predicted values are based on standard chemical shift increments and data from analogous pyrimidine structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, strong cross-peaks would be observed between the methylene protons (δ ~2.80 ppm) and the methyl protons (δ ~1.30 ppm) of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms (¹H-¹³C one-bond correlations). pressbooks.pub It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at δ 6.85 ppm would show a correlation to the carbon signal at δ 115.0 ppm, assigning them to H5 and C5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. youtube.com Key expected correlations would include:

The aminomethyl protons (H7) to the pyrimidine ring carbons C2 and C6.

The methylene protons of the ethyl groups (H9/H11) to the pyrimidine ring carbons C4, C5, and C6.

The aromatic proton (H5) to carbons C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. harvard.edu A key NOESY correlation would be expected between the protons of the aminomethyl group (H7) and the aromatic proton (H5), confirming the substituent's position at C2 and providing insight into the preferred conformation around the C2-C7 bond.

The rotation around the single bond connecting the aminomethyl group to the pyrimidine ring (C2-C7) can be investigated using variable temperature (VT) NMR studies. nih.gov At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals.

However, if a significant energy barrier to rotation exists, lowering the temperature could slow this dynamic process. doi.org As the exchange rate approaches the NMR timescale, characteristic broadening of the signals for the aminomethyl protons and adjacent ring carbons would be observed. At a sufficiently low temperature (the coalescence temperature), these signals might split into two distinct sets, representing different rotamers. benthamdirect.com Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable data on the molecule's conformational dynamics. nih.govnih.gov

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically employed for studying materials with unpaired electrons. wikipedia.org The parent molecule, this compound, is a diamagnetic species (lacking unpaired electrons) and therefore not directly observable by EPR. To utilize EPR for its structural and dynamic characterization, it must first be converted into a paramagnetic derivative. This is typically achieved through two primary strategies: coordination with a paramagnetic metal ion or covalent attachment of a stable radical, known as a spin label.

While direct EPR studies specifically focused on derivatives of this compound are not extensively documented in publicly available research, the principles of the methodology can be thoroughly described based on studies of analogous pyrimidine and heterocyclic systems. wustl.edumdpi.com

Formation of Paramagnetic Metal Complexes

The pyrimidine core of this compound contains nitrogen atoms that can act as ligands, coordinating with transition metal ions that possess unpaired electrons. ekb.egnih.gov Paramagnetic ions such as copper(II), manganese(II), or cobalt(II) can be complexed with the molecule. The resulting metal complex is EPR-active, and its spectrum provides detailed information about the coordination environment of the metal ion.

The key parameters extracted from the EPR spectrum of such a complex are the g-factor and hyperfine coupling constants (A). The g-factor provides insight into the electronic structure of the metal center, while the hyperfine coupling—arising from the interaction between the electron spin and the nuclear spin of the metal—reveals information about the nature of the coordinating atoms and the geometry of the complex. researchgate.net

For example, a hypothetical copper(II) complex, [Cu(this compound)₂Cl₂], would be expected to exhibit an EPR spectrum characteristic of the d⁹ configuration of the Cu(II) ion. The spectral parameters would be sensitive to the geometry (e.g., square planar vs. tetrahedral) and the nature of the ligands bound to the copper ion.

| Parameter | Hypothetical Value (Axial Symmetry) | Information Provided |

| g∥ | ~2.2-2.4 | Reflects the electronic environment along the principal axis of the complex. |

| g⊥ | ~2.05-2.09 | Reflects the electronic environment perpendicular to the principal axis. |

| A∥ (Cu) | 150-200 x 10⁻⁴ cm⁻¹ | Magnitude of the hyperfine interaction along the principal axis; indicative of the degree of covalency in the metal-ligand bond. |

| A⊥ (Cu) | 10-40 x 10⁻⁴ cm⁻¹ | Magnitude of the hyperfine interaction perpendicular to the principal axis. |

This table presents illustrative data for a hypothetical Cu(II) complex to demonstrate the type of information obtainable from an EPR experiment. The values are typical for copper complexes with nitrogen-containing ligands.

Site-Directed Spin Labeling (SDSL)

An alternative approach involves covalently attaching a stable paramagnetic molecule (a spin label) to a specific site on the target compound. nih.govresearchgate.net For this compound, the primary amine of the methanamine group (-CH₂NH₂) is an ideal site for such a modification. A common class of spin labels are nitroxide radicals, such as (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl)methanethiosulfonate (MTSL), which can be attached via chemical reaction with the amine.

The EPR spectrum of the resulting spin-labeled molecule is highly sensitive to the rotational motion of the nitroxide radical. nih.gov This mobility, in turn, is influenced by the local environment. By analyzing the lineshape of the EPR spectrum, one can deduce information about the dynamics and accessibility of the labeled site.

Fast Motion: If the spin label is in an unhindered environment and tumbles rapidly (e.g., in a low-viscosity solvent), the EPR spectrum consists of three sharp, narrow lines of equal height.

Slow Motion / Restricted Mobility: If the label's motion is constrained, for instance, by insertion into a biological membrane or binding to a larger molecule, the spectral lines become broader and more complex (anisotropic). nih.gov

Analysis of the spectral lineshape allows for the calculation of parameters like the rotational correlation time, which quantifies the speed of molecular motion.

| Environment | Spectral Feature | Rotational Correlation Time (τc) | Interpretation |

| Non-viscous Solution | Three sharp, symmetric lines | < 1 ns | Unrestricted, rapid tumbling of the spin label. |

| Bound to Macromolecule | Broad, asymmetric lines | > 5 ns | The motion of the spin label is restricted by its local environment. |

| Immobilized (e.g., Frozen Solution) | "Rigid-limit" powder spectrum | Very slow or no motion | The label is fixed in space, and the spectrum reflects all possible orientations relative to the magnetic field. |

This table provides a qualitative summary of how EPR spectral features of a nitroxide spin label attached to this compound would report on its local environment.

Applications of 4,6 Diethylpyrimidin 2 Yl Methanamine and Its Derivatives in Non Biological/non Medical Fields

As Building Blocks in Organic Synthesis

The structural framework of (4,6-Diethylpyrimidin-2-yl)methanamine offers multiple reactive sites, rendering it a valuable scaffold for the construction of more elaborate molecular architectures. The primary amine provides a nucleophilic center for a variety of chemical transformations, while the pyrimidine (B1678525) ring can be further functionalized.

The pyrimidine core of this compound serves as a foundational element for the synthesis of more complex molecules. The amino group can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide array of functional groups. These modifications are instrumental in building larger, polyfunctional molecules. For instance, α-aminoamidines, which share a similar structural motif, are utilized in cyclocondensation reactions to produce various pyrimidine derivatives. After the removal of protecting groups, these products can be employed as building blocks in further organic syntheses nih.gov. This highlights the potential of the this compound scaffold to be elaborated into more intricate structures.

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which is not limited to drug discovery and has applications in materials science and catalysis research. The structure of this compound is well-suited for the generation of combinatorial libraries. The primary amine allows for the parallel introduction of a wide variety of substituents, creating a library of related compounds with diverse properties. This approach enables the systematic exploration of structure-property relationships in a non-biological context, for example, in the search for new ligands or materials with specific characteristics. The synthesis of a combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines demonstrates the feasibility of using a pyrimidine methanamine core to generate a multitude of derivatives with several points of diversity mdpi.com.

While specific examples for this compound are not prevalent, the pyrimidine moiety is a known component in the design of functional organic materials. The nitrogen-rich pyrimidine ring can impart desirable electronic and thermal properties to polymers and other materials. By functionalizing the aminomethyl group, this compound can be incorporated into polymeric structures or used to create precursors for materials with applications in electronics or as specialized coatings. The robust nature of the pyrimidine ring suggests that materials derived from it could exhibit high thermal stability.

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons that can coordinate with metal ions. This property makes it and its derivatives attractive candidates for the design of novel ligands for a variety of applications in coordination chemistry and catalysis.

The development of metal complexes for catalysis is a cornerstone of modern chemistry. The pyrimidine unit, as a bis-tridentate metal ligand, can be synthesized through the cyclization of an amidine with a substituted propenone researchgate.net. The nitrogen atoms of the pyrimidine ring can act as donor sites, forming stable complexes with a range of transition metals. These metal complexes can exhibit catalytic activity in various organic transformations. For example, terpyridine-based metal complexes have shown significant utility in catalysis nih.gov. The this compound ligand, with its combination of a pyrimidine ring and an additional donor group (the amino group), could potentially form stable and catalytically active metal complexes. The diethyl substituents on the pyrimidine ring can also influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

The following table provides examples of metal complexes with pyrimidine-based ligands and their catalytic applications, illustrating the potential of the this compound scaffold in this field.

| Ligand Type | Metal Ion | Catalytic Application |

| Pyrimidine-based bis-tridentate ligand | Various transition metals | General catalysis |

| Terpyridine (contains pyridine (B92270) rings) | Nickel, Copper, Ruthenium, Palladium, Rhodium, Iron, Manganese, Cobalt | C-C bond formation, hydrofunctionalization |

This table is illustrative and based on the general utility of pyrimidine and related N-heterocyclic ligands in catalysis.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the production of fine chemicals. The development of new chiral ligands is a key driver of innovation in this field. While this compound itself is not chiral, it can be readily modified to create chiral ligands. For instance, the amino group can be reacted with chiral auxiliaries or used as a handle to attach the pyrimidine scaffold to a known chiral backbone. The resulting chiral pyrimidine-containing ligands could then be used to prepare metal complexes for asymmetric catalysis. The synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes via asymmetric cyclopropanation highlights the utility of the pyrimidine moiety in stereoselective transformations rsc.org. The development of tunable chiral pyridine-aminophosphine ligands for asymmetric hydrogenation further underscores the potential of N-heterocyclic scaffolds in the design of effective chiral ligands rsc.org. The steric bulk provided by the diethyl groups on the pyrimidine ring of this compound could play a crucial role in inducing enantioselectivity in catalytic reactions.

Coordination with Transition Metals for Material Science Applications

The nitrogen atoms of the pyrimidine ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with transition metal centers. The presence of the electron-donating diethyl groups at the 4 and 6 positions would be expected to increase the electron density on the ring nitrogen atoms, potentially enhancing their coordinating ability compared to unsubstituted pyrimidines.

Furthermore, the primary amine of the (methanamine) group offers an additional, flexible coordination site. This allows the ligand to act as a bidentate or even a bridging ligand, forming stable chelate rings with a metal ion or linking multiple metal centers to create coordination polymers or metal-organic frameworks (MOFs). The formation of such extended structures is of significant interest in material science for applications in gas storage, separation, and heterogeneous catalysis.

The table below outlines the potential coordination modes of this compound with various transition metals, based on the known coordination chemistry of similar pyrimidine and aminomethylpyridine ligands.

| Transition Metal Ion | Potential Coordination Geometry | Potential Application in Material Science |

| Copper(II) | Square planar, Tetrahedral, Octahedral | Luminescent materials, Magnetic materials |

| Zinc(II) | Tetrahedral, Octahedral | Fluorescent sensors, Porous frameworks |

| Palladium(II) | Square planar | Catalysis, Electronic materials |

| Platinum(II) | Square planar | Luminescent materials, Chemosensors |

| Silver(I) | Linear, Trigonal planar, Tetrahedral | Antimicrobial coatings, Conductive materials |

| Ruthenium(II) | Octahedral | Photovoltaics, Light-emitting devices |

Catalytic Roles (excluding biological catalysis)

The catalytic potential of this compound and its derivatives can be considered in two main areas: organocatalysis and metal-mediated catalysis.

Organocatalysis Utilizing the Amine Functionality

The primary amine group in this compound is a key feature for its potential use as an organocatalyst. Primary amines are known to participate in a variety of organic transformations. For instance, they can act as Brønsted bases to deprotonate acidic protons or as nucleophiles in addition reactions.

One of the most well-established roles of primary amines in organocatalysis is in the activation of carbonyl compounds through the formation of iminium ions or enamines. This mode of activation is central to a wide range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. While the specific catalytic activity of this compound has not been reported, its structural similarity to other known primary amine organocatalysts suggests it could be a viable candidate for such transformations. The electronic properties of the diethyl-substituted pyrimidine ring could influence the reactivity and stereoselectivity of the catalytic process.

Metal-Mediated Catalytic Transformations

When complexed with transition metals, this compound can serve as a ligand that modulates the catalytic activity of the metal center. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.

The bidentate nature of this ligand, coordinating through a ring nitrogen and the exocyclic amine, can create a stable and well-defined coordination environment around the metal. This is advantageous for many catalytic processes, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), hydrogenation, and oxidation reactions. The diethyl substituents on the pyrimidine ring provide steric bulk, which can influence the substrate selectivity and prevent catalyst deactivation pathways such as dimerization.

The table below summarizes potential metal-mediated catalytic applications for complexes of this compound.

| Metal Catalyst | Catalytic Reaction | Potential Advantages of the Ligand |

| Palladium(II) Complex | Suzuki Cross-Coupling | Enhanced stability and activity due to chelation. |

| Rhodium(I) Complex | Hydroformylation | Control of regioselectivity through steric hindrance. |

| Ruthenium(II) Complex | Transfer Hydrogenation | Increased catalytic turnover due to electronic effects. |

| Copper(I) Complex | "Click" Chemistry (Azide-Alkyne Cycloaddition) | Acceleration of the reaction rate. |

| Iridium(III) Complex | C-H Activation | Stabilization of high-valent metal intermediates. |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the exploration of environmentally benign synthetic methods for producing pyrimidine (B1678525) derivatives like (4,6-Diethylpyrimidin-2-yl)methanamine. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. creative-proteomics.com Future research will prioritize the development of "green" alternatives that offer higher yields, reduced reaction times, and milder, more eco-friendly conditions. creative-proteomics.commdpi.com

Key areas of investigation will include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. springerprofessional.deresearchgate.net For the synthesis of aminopyrimidine derivatives, microwave-assisted approaches have demonstrated the potential for rapid and efficient production. springerprofessional.deresearchgate.net

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. acs.orgacs.orgmdpi.com This method has been successfully employed for the synthesis of various pyrimidine derivatives and offers a promising avenue for the eco-friendly production of this compound. acs.orgacs.orgmdpi.com

Catalyst-Free Synthesis: The development of synthetic protocols that eliminate the need for catalysts is a significant goal in green chemistry, as it simplifies purification processes and reduces waste. uc.ptnih.gov Research into catalyst-free condensation reactions in benign solvents like water-ethanol mixtures could provide a sustainable route to pyrimidine-fused heterocyclic derivatives. uc.pt

Use of Green Catalysts: The design and application of reusable and non-toxic catalysts, such as graphite (B72142) oxide, represent another important direction. nanobioletters.com These carbocatalysts can facilitate multicomponent reactions under solvent-free conditions, aligning with the principles of green chemistry. nanobioletters.com

The table below summarizes the advantages of these green synthetic methodologies over conventional approaches.

| Methodology | Key Advantages | Representative Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | springerprofessional.deresearchgate.net |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, high regioselectivity, excellent yields. | acs.orgacs.orgmdpi.com |

| Catalyst-Free Synthesis | Simplified purification, reduced waste, use of benign solvents. | uc.ptnih.gov |

| Green Catalysts | Reusability, reduced metal contamination, solvent-free conditions. | nanobioletters.com |

Exploration of Advanced Spectroscopic Techniques for Dynamic Processes

A deeper understanding of the dynamic processes involved in the synthesis and reactivity of this compound necessitates the application of advanced spectroscopic techniques. These methods can provide real-time insights into reaction mechanisms and the behavior of the molecule in different environments.

Future research in this area will likely involve:

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the complex structures of molecules and identifying correlations between different nuclei. nih.gov Real-time, ultrafast multidimensional NMR spectroscopy can be employed to monitor the mechanistic details of pyrimidine synthesis, allowing for the confirmation of postulated intermediates and the discovery of new ones. springerprofessional.de

Terahertz Spectroscopy: Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that can probe the low-frequency vibrational modes of molecules, providing a unique "fingerprint" for different compounds. acs.org This can be particularly useful for distinguishing between structurally similar pyrimidine derivatives and for studying intermolecular interactions. acs.org

Femtosecond Time-Resolved Spectroscopy: This ultrafast spectroscopic technique can be used to study the dynamics of photochemical reactions on the femtosecond to picosecond timescale. acs.org For pyrimidine derivatives, it can provide insights into the mechanisms of photodamage and repair, which is crucial for understanding their behavior under UV irradiation. acs.org

In-situ Reaction Monitoring: Techniques like in-situ Raman and Surface-Enhanced Raman Spectroscopy (SERS) allow for the real-time monitoring of chemical reactions as they occur. nih.gov This can provide valuable kinetic and mechanistic information for the synthesis of this compound, facilitating process optimization and control. nih.gov

Integration into Novel Materials Design (e.g., polymers, frameworks)

The unique structural and electronic properties of the pyrimidine ring make this compound an attractive building block for the design of novel functional materials.

Future research will focus on incorporating this compound into:

Polymers for Optoelectronics: Pyrimidine-based π-conjugated polymers are being explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-deficient nature. researchgate.net The diethyl and methanamine substituents on the pyrimidine ring of the target compound could be tailored to fine-tune the electronic properties of such polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. Pyrimidine-containing ligands have been used to create MOFs with applications in gas storage and separation. springerprofessional.deacs.org The nitrogen atoms in the pyrimidine ring and the amine group of this compound can act as coordination sites for metal ions, making it a promising candidate for the synthesis of novel MOFs with tailored pore sizes and functionalities.

Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers formed by the covalent bonding of organic building blocks. chimia.ch Pyrimidine-cored COFs have been synthesized for applications such as heavy metal removal and photocatalysis. acs.orgdurham.ac.uk The amine functionality of this compound makes it suitable for forming imine-linked COFs, which are known for their high chemical stability.

The table below highlights potential applications of materials incorporating this compound.

| Material Type | Potential Applications | Rationale |

| Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | The electron-deficient pyrimidine core can be utilized in push-pull architectures to tune optoelectronic properties. |

| Metal-Organic Frameworks (MOFs) | Gas storage (e.g., CO2, CH4), selective gas separation, catalysis | The nitrogen atoms of the pyrimidine ring and the amine group can serve as coordination sites for metal ions, creating porous structures with specific functionalities. springerprofessional.deacs.org |

| Covalent Organic Frameworks (COFs) | Heavy metal removal, photocatalysis, gas storage | The amine group allows for the formation of stable, porous covalent networks with tunable properties for targeted applications. acs.orgdurham.ac.uk |

Application in Flow Chemistry and Microreactor Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. mdpi.comspringerprofessional.de The application of this technology to the synthesis of this compound is a promising area for future research.

Key research directions include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow setups for the multi-step synthesis of the target compound. This would involve the integration of reactors, pumps, and in-line purification and analysis tools. durham.ac.uk

Microreactor Technology: Utilizing microreactors to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch The high surface-area-to-volume ratio in microreactors can lead to faster and more efficient reactions. chimia.ch

Automated and High-Throughput Synthesis: Implementing automated flow chemistry systems for the rapid synthesis and screening of a library of this compound derivatives with varied substituents. researchgate.net This would accelerate the discovery of new compounds with desired properties.

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Advanced computational studies on this compound can provide valuable insights into its reactivity and guide the design of new synthetic routes and applications.

Future computational research will likely focus on:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations can be used to predict its binding affinity and mode of interaction with biological targets.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the molecule's structure and stability.

Investigation of Photo-Physical Properties and Optoelectronic Applications (if applicable)

Given the interest in pyrimidine derivatives for optical materials, a thorough investigation of the photo-physical properties of this compound is warranted. researchgate.net

Future studies in this area may include:

UV-Vis and Fluorescence Spectroscopy: Characterizing the absorption and emission properties of the compound to determine its potential as a chromophore or fluorophore.

Quantum Yield Measurements: Quantifying the efficiency of the fluorescence process.

Solvatochromism Studies: Investigating the effect of solvent polarity on the absorption and emission spectra to understand the nature of the excited state.

The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale synthesis of (4,6-Diethylpyrimidin-2-yl)methanamine?

- Methodology : Begin with a condensation reaction between diethyl malonate and guanidine derivatives to form the pyrimidine core. Introduce the ethyl groups via nucleophilic substitution or alkylation at the 4- and 6-positions. The methanamine moiety can be added through reductive amination or coupling reactions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.

- Reference : Similar routes for methyl-substituted pyrimidinyl methanamines are described in synthetic protocols for analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use and NMR to confirm the pyrimidine ring structure and ethyl/methanamine substituents. IR spectroscopy identifies N–H (stretch ~3300 cm) and C=N (stretch ~1600 cm) bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, combine HPLC (C18 column, methanol/water mobile phase) with elemental analysis.

- Reference : Standard characterization practices for pyrimidine derivatives are outlined in crystallography and synthesis studies .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodology : Screen for antimicrobial activity using broth microdilution (e.g., MIC assays against Gram-positive/negative bacteria and fungi). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ampicillin) and replicate experiments (n ≥ 3) to ensure statistical validity.

- Reference : Antimicrobial screening protocols for structurally related pyrimidine-amines are detailed in recent pharmacological studies .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare experimental NMR chemical shifts with computed values (GIAO method) to validate the structure. Solvent effects can be modeled using the PCM approach.

- Reference : DFT frameworks for thermochemical and electronic property analysis are established in computational chemistry literature .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?

- Methodology : If NMR suggests conformational flexibility (e.g., tautomerism), perform variable-temperature NMR or DFT-based conformational analysis. For crystallographic discrepancies (e.g., disordered ethyl groups), use twin refinement in SHELXL and validate with Hirshfeld surface analysis. Cross-validate findings with IR and Raman spectroscopy.

- Reference : SHELX refinement techniques and iterative data reconciliation are discussed in crystallography manuals .

Q. How can researchers employ X-ray crystallography to determine the absolute configuration of this compound derivatives?

- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using direct methods in SHELXT and refine with SHELXL. Analyze Flack parameters or resonant scattering (if chiral centers exist) to assign configuration.

- Reference : Recent structure reports of pyrimidine derivatives demonstrate these protocols .

Q. What advanced computational methods predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Use MM-PBSA/GBSA for free energy calculations. Cross-reference with in vitro enzyme inhibition assays.

- Reference : Docking and simulation workflows are exemplified in studies on pyrimidine-based inhibitors .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent bioactivity results across replicated assays?

- Methodology : Conduct a root-cause analysis: check compound purity (HPLC, HRMS), assay conditions (pH, temperature), and cell line viability. Use ANOVA to identify outliers. If contradictions persist, apply orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence).

- Reference : Best practices for handling experimental variability are emphasized in qualitative research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.